Cas no 85-94-9 (Cytidine 2′-Monophosphate)

Cytidine 2′-Monophosphate 化学的及び物理的性質
名前と識別子
-
- 2'-Cytidylic acid
- CYTIDINE 2'-MONOPHOSPHATE
- 2'-Cytidilic acid
- 2'-Cytidine phosphoric acid
- 2'-Cytosylic acid
- CYTIDINE 2'-MONOPHOS
- Cytidine 2'-phosphoric acid
- cytidine-2'-monophosphate
- Cytidine-2'-Monophosphoric Acid
- Cytosylic acid a
- Cytidine 2’-phosphate
- 2-cytidylic acid
- cytidine 2-(dihydrogen phosphate)
- cytidine 2'-monophosphate free acid
- Cytidine 2'-monophosphate 2‘-CMP
- Cytidine 2′-Monophosphate
-
- インチ: 1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6+,7?,8-/m1/s1
- InChIKey: YQUAKORMLHPSLZ-JDNPWWSISA-N
- ほほえんだ: C1C(N)=NC(N(C=1)[C@@H]1O[C@H](CO)[C@H](O)C1OP(O)(=O)O)=O
計算された属性
- せいみつぶんしりょう: 323.05200
- どういたいしつりょう: 323.051851
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _3.2
- トポロジー分子極性表面積: 175
じっけんとくせい
- 密度みつど: 2.15±0.1 g/cm3(Predicted)
- ゆうかいてん: 240-242 °C (decomp)
- ふってん: 693.749°C at 760 mmHg
- フラッシュポイント: 373.366°C
- PSA: 187.17000
- LogP: -1.86480
- 酸性度係数(pKa): pK1:0.8(+1);pK2:4.36(0);pK3:6.17(+1) (25°C)
Cytidine 2′-Monophosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7012-5g |
(2R,3R,4R,5R)-2-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate |
85-94-9 | 97% | 5g |
¥903.0 | 2024-04-18 | |
TRC | C424930-10mg |
Cytidine 2′-Monophosphate |
85-94-9 | 10mg |
$603.00 | 2023-05-18 | ||
Ambeed | A414265-5g |
(2R,3R,4R,5R)-2-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate |
85-94-9 | 97% | 5g |
$143.0 | 2023-01-04 | |
Ambeed | A414265-1g |
(2R,3R,4R,5R)-2-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate |
85-94-9 | 97% | 1g |
$35.0 | 2023-01-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7012-1g |
(2R,3R,4R,5R)-2-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate |
85-94-9 | 97% | 1g |
¥252.0 | 2022-11-04 | |
TRC | C424930-2.5mg |
Cytidine 2′-Monophosphate |
85-94-9 | 2.5mg |
$173.00 | 2023-05-18 | ||
TRC | C424930-25mg |
Cytidine 2′-Monophosphate |
85-94-9 | 25mg |
$1378.00 | 2023-05-18 | ||
TRC | C424930-100mg |
Cytidine 2′-Monophosphate |
85-94-9 | 100mg |
$ 3000.00 | 2023-09-08 |
Cytidine 2′-Monophosphate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Phosphoric acid Solvents: Water
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
Cytidine 2′-Monophosphate Raw materials
Cytidine 2′-Monophosphate Preparation Products
Cytidine 2′-Monophosphate 関連文献
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A. M. Michelson,A. R. Todd J. Chem. Soc. 1954 34
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R. J. C. Harris,S. F. D. Orr,E. M. F. Roe,J. F. Thomas J. Chem. Soc. 1953 489
-
Luís Cunha-Silva,Sérgio Lima,Duarte Ananias,Patrícia Silva,Luís Mafra,Luís D. Carlos,Martyn Pillinger,Anabela A. Valente,Filipe A. Almeida Paz,Jo?o Rocha J. Mater. Chem. 2009 19 2618
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4. Nucleotides. Part XXXIII. The structure of cytidylic acids a and bF. Baron,D. M. Brown J. Chem. Soc. 1955 2855
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5. 306. The constitution of yeast ribonucleic acid. Part XII. Synthesis of cytidine-2′ phosphateJ. Masson Gulland,H. Smith J. Chem. Soc. 1948 1527
-
6. 511. Nucleotides. Part XII. The preparation of cyclic 2′ : 3′-phosphates of adenosine, cytidine, and uridineD. M. Brown,D. I. Magrath,A. R. Todd J. Chem. Soc. 1952 2708
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Sarah Karimi,Meiline Troeung,Ruhung Wang,Rockford Draper,Paul Pantano Environ. Sci.: Nano 2018 5 1670
-
8. 416. Nucleotides. Part XXI. The action of ribonuclease on simple esters of the monoribonucleotidesD. M. Brown,A. R. Todd J. Chem. Soc. 1953 2040
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9. 512. Nucleotides. Part XIII. The action of ribonuclease on the 2′ : 3′-phosphates of uridine and cytidineD. M. Brown,C. A. Dekker,A. R. Todd J. Chem. Soc. 1952 2715
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Zhong-Lu You,Mei Zhang,Dong-Mei Xian Dalton Trans. 2012 41 2515
Cytidine 2′-Monophosphateに関する追加情報
Cytidine 2′-Monophosphate: A Comprehensive Overview
Cytidine 2′-Monophosphate, also known as Cytidine monophosphate or CMP, is a nucleotide monomer that plays a crucial role in various biological processes. With the CAS number 85-94-9, this compound is widely recognized in the fields of biochemistry, molecular biology, and pharmacology. The Cytidine 2′-Monophosphate CAS No. 85-94-9 designation ensures its identification and traceability in scientific research and industrial applications.
Cytidine monophosphate is one of the four nucleoside monophosphates that make up RNA, alongside adenosine monophosphate (AMP), guanosine monophosphate (GMP), and uridine monophosphate (UMP). Its structure consists of a cytosine base attached to a ribose sugar and a phosphate group. The cytosine base is a nitrogenous heterocyclic compound that pairs with guanine in RNA through hydrogen bonding, ensuring the stability and specificity of RNA structures.
The synthesis of Cytidine 2′-Monophosphate involves several enzymatic steps, including the conversion of cytidine to its monophosphate form by kinase enzymes. This process is tightly regulated in cells to maintain proper nucleotide pools for RNA synthesis. Recent studies have highlighted the importance of CMP metabolism in cellular energetics and signaling pathways, particularly in response to environmental stressors or pathological conditions.
One of the most significant applications of Cytidine 2′-Monophosphate is in the field of virology. Viruses such as influenza and coronaviruses rely on host cell machinery to replicate their RNA genomes. By targeting CMP metabolism, antiviral therapies can disrupt viral replication without significantly affecting host cells. For instance, compounds that inhibit CMP kinase activity have shown promise in reducing viral load in experimental models.
Moreover, Cytidine monophosphate has been implicated in cancer biology. Emerging research suggests that altered levels of CMP are associated with tumor progression and drug resistance. For example, high levels of CMP have been observed in certain cancers, correlating with increased RNA synthesis and metabolic reprogramming. Targeting CMP biosynthesis could therefore represent a novel therapeutic strategy for cancer treatment.
In addition to its biological roles, Cytidine 2′-Monophosphate has gained attention in biotechnology and synthetic biology. Its use as a building block for synthetic RNA molecules has facilitated advancements in gene editing, vaccine development, and diagnostic tools. The ability to synthesize CMP derivatives with modified chemical properties has further expanded its utility in these fields.
Recent advancements in analytical techniques have improved our understanding of Cytidine 2′-Monophosphate's structural dynamics and interactions with other biomolecules. For instance, cryo-electron microscopy (cryo-EM) has provided high-resolution insights into how CMP interacts with RNA polymerases during transcription. These findings have implications for both basic science and drug discovery efforts.
Another area of active research is the role of Cytidine monophosphate in immune regulation. Studies have shown that CMP can modulate immune responses by influencing the activity of key signaling pathways. For example, CMP has been found to activate pattern recognition receptors (PRRs) that recognize viral nucleic acids, thereby triggering antiviral immune responses.
Despite its critical roles in biology, the production and handling of Cytidine 2′-Monophosphate require careful consideration of safety protocols. While it is not classified as a hazardous chemical under normal conditions, proper storage and handling are essential to maintain its stability and prevent contamination.
In conclusion, Cytidine 2′-Monophosphate CAS No. 85-94-9 is a versatile molecule with diverse applications across multiple disciplines. From its fundamental role in RNA synthesis to its potential as a therapeutic target, ongoing research continues to uncover new insights into this essential nucleotide monomer.
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